![molecular formula C17H29N5O B5375892 N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B5375892.png)
N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide, also known as S32212, is a novel compound that has gained significant attention in the field of neuroscience research. It is a selective antagonist of the dopamine D3 receptor and has shown promising results in various preclinical studies.
Wirkmechanismus
N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical dopamine pathways. The mesolimbic pathway is involved in reward processing and motivation, while the mesocortical pathway is involved in cognitive and emotional processing. By blocking the dopamine D3 receptor, N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide is thought to modulate these pathways and improve symptoms associated with neuropsychiatric disorders.
Biochemical and Physiological Effects:
N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide has been shown to modulate dopamine release in the prefrontal cortex and nucleus accumbens, which are key brain regions involved in reward processing and motivation. It has also been shown to improve cognitive function in preclinical models of schizophrenia and addiction. In addition, N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide has been shown to have a low propensity for inducing extrapyramidal side effects, which are common with non-selective dopamine receptor antagonists.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide is its high selectivity for the dopamine D3 receptor, which reduces the risk of off-target effects. This makes it a valuable tool for studying the role of the dopamine D3 receptor in neuropsychiatric disorders. However, one limitation of N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide is its relatively short half-life, which may limit its use in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for the study of N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide. One potential application is in the treatment of addiction, as the dopamine D3 receptor has been implicated in drug-seeking behavior. Another potential application is in the treatment of Parkinson's disease, as the dopamine D3 receptor is thought to play a role in the dyskinesias associated with long-term levodopa treatment. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide and its potential use in combination with other pharmacological agents.
Synthesemethoden
The synthesis of N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide involves a multi-step process that starts with the reaction between 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and 1,2-diaminobenzene. This reaction leads to the formation of 2,3-dichloro-5,6-dicyano-1,4-benzoquinonediimine, which is then reacted with N-methylpiperidine to produce N-methyl-1,4-bipiperidine-3,6-dione. This compound is then reacted with 2-(chloromethyl)imidazole to obtain N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models for its potential use in the treatment of various neuropsychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders. In addition, N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide has been shown to have a low affinity for other dopamine receptors, which reduces the risk of side effects associated with non-selective dopamine receptor antagonists.
Eigenschaften
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O/c1-20-10-5-15(6-11-20)22-9-3-4-14(12-22)17(23)21(2)13-16-18-7-8-19-16/h7-8,14-15H,3-6,9-13H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULJRJJXWCIRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)C(=O)N(C)CC3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.